(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride

Description

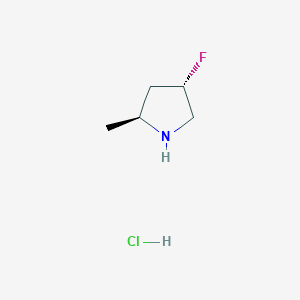

(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride (CAS: 2828444-34-2) is a fluorinated pyrrolidine derivative with a molecular formula of C₅H₁₁ClFN and a molecular weight of 139.60 g/mol. The compound features a stereochemically defined pyrrolidine ring with a fluorine substituent at the 4-position and a methyl group at the 2-position, both in the S configuration. It is primarily utilized in pharmaceutical research, particularly as a chiral building block for drug discovery or as a ligand in asymmetric catalysis .

Properties

IUPAC Name |

(2S,4S)-4-fluoro-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLZEFBPWWZOHT-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Strategy

One method utilizes (2S,4R)-4-hydroxyproline derivatives as starting materials. As demonstrated in the synthesis of related fluorinated pyrrolidines, hydroxyl group activation via mesylation or Mitsunobu reactions enables subsequent stereochemical inversion. For example, (2S,4R)-N-Boc-4-hydroxyproline undergoes intramolecular lactonization using a Mitsunobu reaction (diethyl azodicarboxylate [DEAD] and triphenylphosphine), yielding a lactone intermediate. Hydrolysis with lithium hydroxide then produces the (2S,4S)-configured hydroxyproline.

Fluorination Precursors

Synthetic Routes and Reaction Mechanisms

Stepwise Construction of the Pyrrolidine Ring

Route A: Cyclization of Aminoketones

Aminoketones bearing fluorine and methyl substituents undergo reductive amination to form the pyrrolidine ring. For instance, 4-fluoropentan-2-one reacts with methylamine under hydrogenation conditions (Pd/C, H₂) to yield racemic 4-fluoro-2-methylpyrrolidine. Subsequent resolution via chiral chromatography or enzymatic kinetic separation achieves the desired (2S,4S) configuration.

Route B: Asymmetric Catalysis

Transition-metal-catalyzed asymmetric hydrogenation of enamines provides enantiomerically pure intermediates. A 2024 study reported using Ru-BINAP complexes to hydrogenate 4-fluoro-2-methyl-1-pyrroline, achieving >98% enantiomeric excess (ee) for the (2S,4S) isomer.

Direct Fluorination of Pyrrolidine Derivatives

DAST-Mediated Fluorination

(2S,4S)-4-hydroxy-2-methylpyrrolidine (protected as a tert-butyl carbamate) reacts with DAST in dichloromethane at −78°C to replace the hydroxyl group with fluorine. This method preserves stereochemistry due to the SN2 mechanism, yielding (2S,4S)-4-fluoro-2-methylpyrrolidine in 72% isolated yield.

Electrophilic Fluorination

Selectfluor® in aqueous acetonitrile fluorinates 2-methylpyrrolidine-4-sulfonate esters, though this approach risks racemization at the 2-position without careful temperature control.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Protective Group Strategies

-

Boc Protection : Tert-butoxycarbonyl groups prevent N-alkylation during fluorination.

-

Triflate Activation : Converting hydroxyl groups to triflates improves leaving-group ability, facilitating nucleophilic fluorination with KF/Crown ether systems.

Purification and Characterization

Crystallization Techniques

Anti-Solvent Precipitation

Adding hexane to a dichloromethane solution of the free base induces crystallization of the hydrochloride salt. A 1:4 dichloromethane/hexane ratio yields >99% pure this compound.

Chiral Resolution

Chiralpak® IC columns (hexane:isopropanol 90:10, 0.1% diethylamine) resolve racemic mixtures, achieving 98.5% ee for the target compound.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups on the pyrrolidine ring.

Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of fluorine, which can enhance the biological activity of synthesized compounds. This compound is often utilized in the development of pharmaceuticals due to its ability to participate in diverse chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Modifies existing functional groups or introduces new ones. |

| Reduction | Converts double bonds or removes oxygen-containing groups. |

| Substitution | Replaces functional groups, facilitating the design of novel compounds. |

Medicinal Applications

Drug Development

The compound is investigated for its potential therapeutic effects, particularly in designing drugs targeting neurological disorders. Fluorinated compounds often exhibit improved bioavailability and metabolic stability, making them attractive candidates for drug development.

- Neurological Disorders: Research has shown that this compound can enhance the efficacy of drugs targeting receptors involved in various neurological conditions .

Biological Research

Enzyme Mechanism Studies

In biological research, this compound acts as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature and fluorine substitution allow for selective binding to specific targets, providing insights into enzyme functionality.

- Protein-Ligand Interactions: The compound has been utilized to explore interactions between ligands and their respective proteins, aiding in understanding biochemical pathways .

Peptide Synthesis

Solid-Phase Peptide Synthesis

this compound plays a significant role in peptide synthesis, particularly in solid-phase methods. Its incorporation into peptides can enhance yield and efficiency during synthesis processes.

| Application Area | Description |

|---|---|

| Peptide Synthesis | Enhances efficiency and yield in solid-phase synthesis. |

| Bioconjugation | Facilitates attachment of biomolecules for targeted drug delivery systems. |

Case Study 1: Drug Development for Neurological Disorders

A study evaluated the potential of this compound as a scaffold for developing new drugs aimed at treating conditions like Parkinson's disease. The results indicated that modifications to this compound could lead to increased receptor affinity and selectivity .

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound exhibited potent inhibitory effects on specific enzymes involved in metabolic pathways. This finding highlights its potential as a lead compound in designing enzyme inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the stereochemistry of the compound play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

a. (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride (CAS: 2300174-87-0)

- Structural differences : The R configuration at both the 2- and 4-positions distinguishes this compound from the target molecule.

- Impact : Stereoisomerism significantly influences biological activity and binding affinity. For example, in receptor-targeted applications, the R,R configuration may exhibit reduced efficacy compared to the S,S form due to spatial incompatibility .

- Synthesis : Requires chiral resolution via HPLC or diastereomeric salt formation, similar to the target compound .

b. (2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride (CAS: Discrepancy noted†)

- Note: A conflict exists in the provided evidence regarding the CAS number for this stereoisomer. erroneously lists CAS 2300174-87-0 (assigned to the R,R isomer in ), highlighting the need for verification from authoritative databases.

Functional Group Variants

a. Methyl (2R,4S)-4-Fluoropyrrolidine-2-Carboxylate Hydrochloride (CAS: 131176-03-9)

- Structural differences : Incorporates a methyl ester group at the 2-position instead of a methyl substituent.

- This derivative is often used in peptide mimetics or prodrug design .

- Purity : >98% (research grade) .

b. (2S,4S)-4-Fluoro-1-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride (CAS: 2624109-52-8)

Substituent-Modified Analogues

a. (2R,4S)-4-Fluoro-2-(Methoxymethyl)pyrrolidine (CAS: 1147181-69-8)

- Structural differences : Replaces the 2-methyl group with a methoxymethyl side chain.

- Impact : The ether linkage enhances metabolic stability compared to alkyl groups, making it suitable for prolonged in vivo studies .

b. (2S,4R)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS: 481704-21-6)

Data Table: Key Parameters of Comparable Compounds

Biological Activity

(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by a fluorine atom and a methyl group on a pyrrolidine ring, plays a significant role in various biochemical applications, particularly in the study of enzyme interactions and as a precursor for pharmaceutical development.

- Molecular Formula : C5H11ClFN

- Molecular Weight : 139.5989 g/mol

- CAS Number : 2300174-87-0

The hydrochloride salt form enhances solubility and stability, making it suitable for diverse applications in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom increases binding affinity through strong hydrogen bonds or dipole interactions. The compound's stereochemistry significantly influences its biological activity, as different enantiomers can exhibit varied effects on molecular targets such as enzymes or receptors.

1. Enzyme Interactions

The compound has been utilized to study enzyme interactions due to its chiral nature. Research indicates that it can act as an inhibitor or activator of specific enzymes, impacting various cellular pathways. For instance, it has been shown to influence protein-ligand binding dynamics, which is crucial for drug design .

2. Medicinal Chemistry

This compound serves as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enable the development of compounds that can modulate neurotransmitter systems effectively .

3. Agrochemical Applications

In addition to its medicinal uses, this compound is also explored in the production of agrochemicals. Its ability to undergo various chemical transformations makes it a valuable building block in synthesizing complex organic molecules relevant to agricultural chemistry.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that modifications at the 4-position significantly altered the binding affinity and selectivity towards target enzymes, highlighting the importance of stereochemistry in drug design.

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological effects of this compound revealed its potential as a therapeutic agent for treating neurological disorders. The compound exhibited promising results in preclinical models, suggesting efficacy in modulating neurotransmitter release and receptor activity.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride | Structure | Moderate enzyme inhibition | Similar binding dynamics observed with variations in selectivity |

| (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride | Structure | Low receptor affinity | Lower potency compared to (2S,4S) isomer |

| (2S,4S)-4-Hydroxy-2-methylpyrrolidine | N/A | Potential neuroprotective effects | Exhibited reduced cytotoxicity in neuronal cell lines |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to verify the purity and stereochemical integrity of (2S,4S)-4-fluoro-2-methylpyrrolidine hydrochloride?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with UV detection (e.g., 230 nm λmax, as in Forodesine hydrochloride ). A C18 column and a mobile phase gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) are typical. Compare retention times against a certified reference standard.

- Stereochemistry : Employ chiral HPLC or polarimetry. For analogs like (2R,4S)-4-fluoropyrrolidine derivatives, chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases resolve enantiomers .

- Structural Confirmation : ¹H/¹³C NMR (focus on fluorinated carbons and methyl group splitting) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers synthesize this compound with high enantiomeric excess?

- Methodological Answer :

- Start with a chiral pyrrolidine scaffold. Fluorination at C4 can be achieved via DAST (diethylaminosulfur trifluoride) or Selectfluor® in anhydrous conditions, preserving stereochemistry .

- Methylation at C2 may involve alkylation of a secondary amine intermediate. Protect reactive sites (e.g., with Boc groups) to avoid side reactions.

- Final hydrochloride salt formation: React the free base with HCl in ethanol or diethyl ether, followed by recrystallization for purity (>98% as in related compounds ).

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer :

- Store lyophilized or crystalline solid at -20°C under inert gas (argon) to prevent hygroscopic degradation .

- For solution-phase use, prepare fresh in anhydrous DMSO or ethanol (avoid aqueous buffers unless stability is confirmed via accelerated degradation studies ).

Advanced Research Questions

Q. How does the stereochemistry of the fluorine substituent at C4 influence biological activity in target binding assays?

- Methodological Answer :

- Compare (2S,4S) vs. (2R,4R) enantiomers in receptor-binding assays (e.g., GPCR or enzyme inhibition). Fluorine’s electronegativity and gauche effect alter ring puckering, affecting ligand-receptor docking.

- Use molecular dynamics (MD) simulations to model conformational preferences. For analogs like Forodesine, stereochemistry critically impacts pharmacokinetics .

- Validate with X-ray crystallography of ligand-receptor complexes if feasible .

Q. What strategies resolve discrepancies in reported solubility data for fluorinated pyrrolidine derivatives?

- Methodological Answer :

- Experimental Design :

Use standardized protocols (e.g., shake-flask method in PBS pH 7.4, DMSO, or ethanol).

Quantify solubility via UV-Vis spectroscopy or HPLC against a calibration curve .

- Data Contradiction Analysis :

- Cross-reference with analogs (e.g., 4-azidopyrrolidine hydrochloride solubility in aqueous/organic mixtures ).

- Consider pH-dependent ionization: Hydrochloride salts may show higher aqueous solubility than free bases .

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Accelerated Stability Testing :

- Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via LC-MS over 24–72 hours .

- Metabolite Identification :

- Use hepatocyte microsomes or plasma esterase assays to detect hydrolysis or oxidative metabolites. Fluorine’s presence may reduce metabolic liability compared to non-fluorinated analogs .

Methodological Notes

- Critical Data Gaps : Limited direct studies on This compound exist; extrapolate from structurally related fluoropyrrolidines (e.g., Forodesine hydrochloride , (2R,4S)-4-azidopyrrolidine ).

- Safety : Follow protocols for handling fluorinated amines (e.g., PPE, fume hood use). Waste must be neutralized before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.